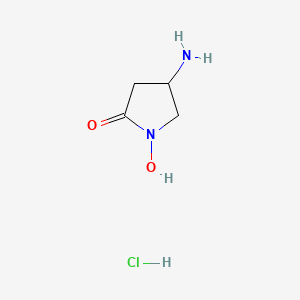
4-Amino-1-hydroxypyrrolidin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-1-hydroxypyrrolidin-2-one;hydrochloride” is a chemical compound . It is part of the pyrrolidine class of compounds, which are known to be versatile scaffolds for novel biologically active compounds .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of the pyrrolidine moiety, which is widely represented in natural products, especially in alkaloids isolated from plants or microorganisms .Molecular Structure Analysis
The molecular structure of “this compound” could be analyzed using molecular dynamics simulation . This could reveal the role of dynamic water molecules and other factors in the structure of the compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” could be analyzed using techniques such as titration . This would involve making incremental additions of a solution containing a known concentration of some substance to a sample of the compound .Applications De Recherche Scientifique
Antagonism of Synaptic and Amino Acid Induced Excitation
Research has explored the effects of HA-966, a compound closely related to 4-Amino-1-hydroxypyrrolidin-2-one, on synaptically and chemically excited neurones in the cuneate nucleus of the cat. It was found to reduce both synaptic excitation of cuneate neurones induced by peripheral nerves or sensory receptors and the chemical excitation of the same cells induced by l-glutamate and/or l-aspartate, suggesting its potential as an excitatory amino acid antagonist (Davies & Watkins, 1973).
Stereoselectivity in Organic Synthesis
In the realm of organic synthesis, the compound has been implicated in studies of stereoselectivity. For instance, unexpected stereoselectivity was observed in the reaction of primaquine alpha-aminoamides with substituted benzaldehydes, highlighting its utility in imidazolidin-4-one formation and its role in facilitating intramolecular hydrogen bonds (Ferraz et al., 2007).
Enzymatic and Chemical Decarboxylation
The compound has been utilized in studies focusing on the decarboxylation of α-amino acids, showcasing a method where 2-cyclohexen-1-one acts as a catalyst to afford the corresponding amino compounds in good yields, which demonstrates its application in the synthesis of optically active amino compounds (Hashimoto et al., 1986).
Biomedical Applications
In biomedical research, derivatives of 4-Amino-1-hydroxypyrrolidin-2-one have been synthesized for various applications, such as the modification of polypeptides to enhance their stability and functionality. For example, hydroxy-terminated polyvinylpyrrolidone has been linked to peptide or protein amino groups in aqueous media, demonstrating the compound's utility in bioconjugation and drug delivery systems (Veronese et al., 1990).
Antimicrobial Activity
The compound has been incorporated into research on antimicrobial agents, where derivatives with amino- and/or hydroxy-substituted cyclic amino groups have shown promising antibacterial activity. Such studies underscore the potential of 4-Amino-1-hydroxypyrrolidin-2-one derivatives in the development of new antibiotics (Egawa et al., 1984).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound belongs to the class of pyrrolidin-2-ones, which have been used in the synthesis of various alkaloids and unusual β-amino acids
Mode of Action
Pyrrolidin-2-ones, the class of compounds to which it belongs, are known to interact with various biological targets . The exact nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.
Biochemical Pathways
Compounds with a pyrrolidin-2-one structure have been implicated in a variety of biological processes
Result of Action
As a member of the pyrrolidin-2-ones class, it may share some of the biological activities associated with these compounds . .
Propriétés
IUPAC Name |
4-amino-1-hydroxypyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-3-1-4(7)6(8)2-3;/h3,8H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBJRPFWJRKGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-((4-chlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716389.png)

![2-Chloro-N-cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B2716391.png)




![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)


![2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide](/img/structure/B2716404.png)